6-chloro-1H-indol-5-amine
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Overview
Description
6-Chloro-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of a chlorine atom at the 6th position and an amino group at the 5th position of the indole ring makes this compound a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-5-amine typically involves the chlorination of 1H-indole followed by amination. One common method is the reaction of 6-chloro-1H-indole with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by transition metals or carried out under basic conditions to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of indole derivatives followed by controlled amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
6-Chloro-1H-indol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .
Comparison with Similar Compounds
6-Bromo-1H-indol-5-amine: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1H-indol-5-amine: Similar structure with a fluorine atom instead of chlorine.
5-Amino-1H-indole: Lacks the chlorine atom at the 6th position.
Uniqueness: 6-Chloro-1H-indol-5-amine is unique due to the presence of both a chlorine atom and an amino group on the indole ring, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQSMZSQCEALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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